Einecs 298-282-5
Description
Contextualization within the Organophosphorus Compound Class
Organophosphorus compounds are a broad class of organic compounds containing phosphorus. wikipedia.org Their definition can vary, but in industrial and environmental chemistry, it often includes any organic compound with a phosphorus atom, not necessarily bonded directly to a carbon atom. wikipedia.org This class is diverse, encompassing vital biomolecules like DNA and RNA, as well as commercially significant substances such as pesticides, herbicides, flame retardants, and plasticizers. wikipedia.org
Tris(4-methylphenyl)phosphine oxide, with the chemical formula C21H21OP, belongs to a specific subgroup of organophosphorus compounds known as phosphine (B1218219) oxides. lookchem.comcymitquimica.com These compounds are characterized by a phosphorus atom double-bonded to an oxygen atom and single-bonded to three organic groups. slideshare.net In the case of Tris(4-methylphenyl)phosphine oxide, the organic groups are three 4-methylphenyl (or p-tolyl) groups. cymitquimica.com The presence of these bulky aromatic groups and the polar phosphoryl (P=O) bond are key features that dictate its chemical behavior and applications. cymitquimica.comchemblink.com
Historical Development and Emerging Significance in Chemical Science
The development of phosphine oxides like Tris(4-methylphenyl)phosphine oxide is intrinsically linked to the broader history of organophosphorus chemistry. A common synthetic route to phosphine oxides is the oxidation of the corresponding phosphine. chemblink.com For instance, Tris(4-methylphenyl)phosphine can be oxidized using agents like hydrogen peroxide to yield Tris(4-methylphenyl)phosphine oxide. chemblink.com Phosphine oxides are also known byproducts of important chemical reactions like the Wittig and Mitsunobu reactions, where triphenylphosphine (B44618) is often used and converted to triphenylphosphine oxide. google.com
The emerging significance of Tris(4-methylphenyl)phosphine oxide stems from its utility as a ligand in coordination chemistry and catalysis. lookchem.comcymitquimica.comchemblink.com Its ability to form strong coordination bonds with metal ions has made it a valuable component in the development of new catalysts for organic transformations. lookchem.com The steric and electronic properties conferred by the tolyl groups allow for fine-tuning of catalyst performance. chemblink.com
Scope of Research Areas and Disciplines
The application of Tris(4-methylphenyl)phosphine oxide spans several scientific disciplines:
Organic Synthesis: It is widely used as a ligand in various catalytic processes, enhancing the efficiency and selectivity of organic reactions. lookchem.com It also serves as a stabilizing agent for radical species in certain reactions. lookchem.com
Polymer Industry: In polymer synthesis, it functions as a ligand that helps control polymerization processes and influences the properties of the resulting polymers. lookchem.com
Materials Science: Researchers employ Tris(4-methylphenyl)phosphine oxide in the development of novel catalysts for synthesizing advanced materials with specific properties. lookchem.comcymitquimica.com Its high thermal stability makes it suitable for applications in materials that require durability at elevated temperatures. cymitquimica.com It has also been noted for its potential use in the development of photonic devices. cymitquimica.com
Interactive Data Table: Chemical and Physical Properties of Tris(4-methylphenyl)phosphine Oxide
| Property | Value | Reference |
| Molecular Formula | C21H21OP | lookchem.comcymitquimica.com |
| Molecular Weight | 320.36 g/mol | lookchem.com |
| CAS Number | 797-70-6 | lookchem.comcymitquimica.com |
| Appearance | White to light yellow solid | cymitquimica.com |
| Melting Point | 145 °C | lookchem.comchemdad.com |
| Boiling Point | 490 °C at 760 mmHg | lookchem.com |
| Flash Point | 250.2 °C | lookchem.com |
| Density | 1.12 g/cm³ | lookchem.com |
| Solubility | Soluble in organic solvents like methanol (B129727), dichloromethane, and acetone. | lookchem.comcymitquimica.comlabsolu.ca |
Structure
3D Structure of Parent
Properties
CAS No. |
93803-08-8 |
|---|---|
Molecular Formula |
C8H19NO3 |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
hydroxylamine;octanoic acid |
InChI |
InChI=1S/C8H16O2.H3NO/c1-2-3-4-5-6-7-8(9)10;1-2/h2-7H2,1H3,(H,9,10);2H,1H2 |
InChI Key |
JZEZSSRLXAUFEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)O.NO |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Routes for Tris 4 Methylphenyl Phosphine Oxide
Oxidation Pathways from Tris(4-methylphenyl)phosphine
The most direct route to Tris(4-methylphenyl)phosphine oxide involves the oxidation of tris(4-methylphenyl)phosphine. This transformation is readily accomplished due to the high susceptibility of most phosphines to oxidize to the more stable pentavalent phosphine (B1218219) oxides. uw.edu.pl
Oxidation utilizing peroxide-based reagents is a common and effective method for converting triarylphosphines to their corresponding oxides. Reagents such as hydrogen peroxide (H₂O₂) and meta-chloroperbenzoic acid (mCPBA) are frequently employed for this purpose. chemblink.com
The reaction with hydrogen peroxide can be significantly enhanced through catalysis. Studies have shown that in a combination of H₂O₂ and a dioxovanadium(V) ion catalyst, the oxidation of triarylphosphines proceeds efficiently. nih.gov Kinetic data indicate that of the two peroxovanadium species present in the acidic aqueous acetonitrile (B52724) solution, only the diperoxo complex, OV(O₂)₂⁻, reacts at a discernible rate. nih.gov This is attributed to the weaker O-O and V-O bonds in the diperoxo species. nih.gov The mechanism involves the nucleophilic attack of the phosphine on a peroxide oxygen atom. researchgate.netacs.org The interaction between the P=O group of the phosphine oxide and H₂O₂ molecules, often mediated by hydration, plays a significant role in these transformations. acs.org
| Reagent | Catalyst/Conditions | Notes | Reference |
|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Dioxovanadium(V) ion, acidic aqueous acetonitrile | Catalytic process where the diperoxo vanadium species is the active oxidant. | nih.gov |
| m-Chloroperbenzoic acid (mCPBA) | Standard laboratory conditions | A common and efficient stoichiometric oxidizing agent for phosphines. | chemblink.com |
| Hydrogen Peroxide (H₂O₂) | Methyltrioxorhenium (MTO) | MTO forms highly reactive peroxo complexes that efficiently oxidize substrates. | researchgate.net |
The use of molecular oxygen, particularly from the air, presents a green and cost-effective method for phosphine oxidation. These aerobic oxidations are often facilitated by photochemistry. Visible light-induced oxidation of triarylphosphines can be achieved using photosensitizers like Eosin Y or 4-phenylthioxanthone, which promote the in-situ generation of singlet oxygen as the active oxidant. lookchem.comrsc.org This approach is noted for its excellent functional group tolerance and environmentally friendly protocol. lookchem.com
Another strategy involves using strong oxidizing agents. For instance, tris(4-methylphenyl)phosphine can be oxidized by potassium permanganate (B83412) (KMnO₄) in a pyridine (B92270)/water mixture under reflux to yield tris(4-carboxylphenyl)phosphine oxide, demonstrating a powerful oxidation that also modifies the aryl substituents. rsc.org The high reactivity of tertiary phosphines towards oxygen has also been studied in the context of photochemical co-oxidation with other compounds. rsc.org
| Oxidant | Catalyst/Conditions | Substrate | Product Yield | Reference |
|---|---|---|---|---|
| Oxygen (aerobic) | Eosin Y, visible light, CH₂Cl₂/CH₃OH | Tris(4-methylphenyl)phosphine | 99% | rsc.org |
| Oxygen (aerobic) | 4-Phenylthioxanthone, visible light | Triarylphosphines | Not specified | lookchem.com |
| Oxygen (aerobic) | Gold(III) complex on cellulose, visible light | Triarylphosphines | Not specified | nih.gov |
| Potassium Permanganate (KMnO₄) | Pyridine/water, 110 °C | Tris(4-methylphenyl)phosphine | Not specified | rsc.org |
In some synthetic contexts, the oxidation of a triarylphosphine is coupled with another chemical transformation, representing an oxidative functionalization strategy. A notable example is the catalytic oxidation of triarylphosphines with dioxygen in the presence of certain carboxylate-bridged diiron complexes. acs.org In this system, the conversion of the phosphine to its oxide is coupled to the oxidative C-C bond cleavage of the tetrahydrofuran (B95107) (THF) solvent, selectively affording 3-hydroxypropylformate. acs.org This demonstrates a complex reaction pathway where the phosphine oxidation is integral to a broader functionalization of the solvent molecule. The reaction is initiated by a metal-centered hydrogen-atom abstraction from THF, and a proposed mechanism accounts for the coupled oxidation of both the phosphine and the solvent. acs.org
Metal-Free Synthetic Approaches to Triarylphosphine Oxides
Developing synthetic routes that avoid transition metals is a significant goal in chemistry to prevent product contamination with trace metals. uw.edu.pl Metal-free methods for preparing triarylphosphine oxides often rely on building the C-P bonds from precursors other than the corresponding triarylphosphine.
A promising metal-free alternative for P-Ar bond formation involves the use of hypervalent iodine reagents, such as diaryliodonium salts. uw.edu.pl These reagents can facilitate the direct P-arylation of secondary phosphines or their derivatives, followed by an in-situ oxidation to yield triarylphosphine oxides. uw.edu.pl This methodology has been successfully used to synthesize a variety of triarylphosphine oxides under mild conditions. uw.edu.pl
The reaction mechanism for arylation with diaryliodonium salts can proceed without a metal catalyst, potentially through a ligand coupling process. beilstein-journals.orgbeilstein-journals.org Diaryliodonium salts have been used in the light-promoted, catalyst-free arylation of aminophosphorus compounds, which results in the formation of phosphine oxides through an oxidative P-N bond cleavage. beilstein-journals.orgbeilstein-journals.org This highlights the versatility of hypervalent iodine reagents in constructing C-P bonds for phosphine oxide synthesis. researchgate.net
| Phosphorus Source | Arylating Agent | Conditions | Key Transformation | Reference |
|---|---|---|---|---|
| Secondary Phosphines | Diaryliodonium Salts | Metal-free, followed by in-situ oxidation | Direct P-arylation to form triarylphosphine oxides | uw.edu.pl |
| Aminophosphorus Compounds | Diaryliodonium Salts | Light-promoted, metal-free | Arylation with oxidative P-N bond cleavage | beilstein-journals.orgbeilstein-journals.org |
| H-phosphites, H-phosphinates, Secondary Phosphine Oxides | Ethynylbenziodoxolone (EBX) | Mild, short reaction times | Alkynylation to form P-alkynyl compounds | uw.edu.pl |
Organocatalysis provides another avenue for the metal-free synthesis of phosphine oxides, particularly for creating P-stereogenic molecules where the phosphorus atom is a chiral center. nih.gov While only a small fraction of known triarylphosphine oxides possess stereogenic phosphorus centers, organocatalytic methods are emerging to address this challenge. researchgate.net
Strategies include the desymmetrization of pro-chiral substrates. For example, N-heterocyclic carbene (NHC)-catalyzed desymmetric acylation of pro-chiral bisphenol phosphine oxides can produce P-stereogenic phosphinates and triarylphosphine oxides with high enantioselectivity. nih.gov Other approaches involve the kinetic resolution of racemic secondary phosphine oxides via asymmetric allylation reactions, yielding optically pure secondary and tertiary P-stereogenic phosphine oxides. nih.gov These methods represent advanced, metal-free strategies for accessing structurally complex and chiral phosphine oxides. researchgate.net
Formation as a Product or Intermediate in Complex Reactions
Tris(4-methylphenyl)phosphine oxide frequently emerges as a byproduct or intermediate in a variety of significant chemical transformations. Its formation is a consequence of reactions where the corresponding phosphine, tris(4-methylphenyl)phosphine, is used as a reagent.
A notable class of reactions that produce phosphine oxides are those involving tri-substituted phosphines. google.com For instance, in the Wittig reaction, a widely used method for olefin synthesis, an aldehyde or ketone reacts with a phosphonium (B103445) ylide. This process results in the desired olefin and an equimolar amount of a phosphine oxide byproduct. google.com When a ylide derived from tris(4-methylphenyl)phosphine is used, tris(4-methylphenyl)phosphine oxide is the resulting byproduct.
Similarly, in the Mitsunobu reaction, a versatile method for the stereospecific conversion of alcohols to a variety of other functional groups, a tri-substituted phosphine is used as a reducing agent in a redox couple. google.comgoogle.com This leads to the oxidation of the phosphine to its corresponding oxide. google.com The use of tris(4-methylphenyl)phosphine in a Mitsunobu reaction would therefore yield tris(4-methylphenyl)phosphine oxide.
Furthermore, this compound can be formed during deoxygenation reactions of epoxides, sulfoxides, and amine oxides, as well as in the conversion of alcohols to alkyl halides where a tri-substituted phosphine is employed. google.com It can also be intentionally synthesized. For example, tris(4-carboxylphenyl)phosphine oxide can be produced by the oxidation of tris(4-methylphenyl)phosphine using potassium permanganate in a pyridine and water solution. rsc.org
The formation of tris(4-methylphenyl)phosphine oxide in these reactions, while indicative of the desired chemical transformation, often presents a challenge in product purification due to its high polarity and stability, making its separation from the target molecule difficult. google.com
Scalability Considerations in Laboratory and Industrial Synthesis
The scalability of processes involving tris(4-methylphenyl)phosphine oxide, both in its synthesis and its removal as a byproduct, is a critical factor in laboratory and industrial applications. The synthesis of phosphine oxides, in general, is considered readily scalable. rug.nl
For laboratory-scale synthesis, methods are often focused on achieving high purity and yield. The oxidation of the corresponding phosphine is a common and scalable route. For instance, multigram-scale synthesis of dialkylphosphine oxides has been demonstrated with simple workups. acs.org
On an industrial scale, the economic viability and efficiency of the synthesis are paramount. The production of tris(hydroxymethyl)phosphine (B1196123) oxide, a related compound, is based on the straightforward oxidation of its phosphine precursor using common oxidizing agents like air or hydrogen peroxide, highlighting the potential for scalable phosphine oxide production. researchgate.net
A significant challenge in large-scale reactions that generate tris(4-methylphenyl)phosphine oxide as a byproduct, such as the Wittig or Mitsunobu reactions, is its efficient removal. google.com The difficulty in separating the phosphine oxide from the desired product can hinder the scalability of these synthetic routes. google.com This has led to the development of various strategies to address this issue.
The development of crystallization-induced dynamic resolutions presents another scalable method for obtaining enantiopure P-chiral phosphine oxides, which are valuable precursors for chiral phosphine ligands. rug.nl This technique is advantageous as it relies on thermodynamic product formation, making the efficiency of the resolution less critical. rug.nl
Molecular and Electronic Structure Elucidation of Tris 4 Methylphenyl Phosphine Oxide
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic compounds. For Tris(4-methylphenyl)phosphine oxide, ¹H, ¹³C, and ³¹P NMR spectroscopy are particularly informative.
In the ¹H NMR spectrum of Tris(4-methylphenyl)phosphine oxide recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons appear as a multiplet. Specifically, the protons on the phenyl rings show distinct signals. A doublet of doublets is observed around 7.49 ppm, corresponding to the six aromatic protons adjacent to the phosphorus atom. Another doublet at approximately 7.17 ppm is assigned to the six aromatic protons meta to the phosphorus atom. The nine protons of the three methyl groups give a characteristic singlet at around 2.30 ppm. rsc.org
Table 1: ¹H NMR Chemical Shifts for Tris(4-methylphenyl)phosphine Oxide in CDCl₃ rsc.org
| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |
| 7.49 | dd | 6H | Aromatic (ortho to P) |
| 7.17 | d | 6H | Aromatic (meta to P) |
| 2.30 | s | 9H | Methyl (CH₃) |
| dd = doublet of doublets, d = doublet, s = singlet |
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For Tris(4-methylphenyl)phosphine oxide in CDCl₃, the signals for the aromatic carbons are observed in the range of approximately 129.0 to 142.1 ppm. The carbon atom of the methyl group appears at a chemical shift of about 21.5 ppm. rsc.org The carbon atoms directly bonded to the phosphorus atom exhibit coupling, which is visible as a doublet in the spectrum. Specifically, the ipso-carbon of the phenyl ring shows a doublet at around 142.1 ppm with a coupling constant (JPC) of approximately 2.8 Hz. rsc.org
Table 2: ¹³C NMR Chemical Shifts for Tris(4-methylphenyl)phosphine Oxide in CDCl₃ rsc.org
| Chemical Shift (ppm) | Assignment |
| 142.1 (d, JPC = 2.8 Hz) | Aromatic (ipso-C) |
| 132.0, 131.9 | Aromatic C-H |
| 130.0 | Aromatic C-H |
| 129.1, 129.0 | Aromatic C-H |
| 21.5 | Methyl (CH₃) |
| d = doublet |
³¹P NMR spectroscopy is highly sensitive to the electronic environment around the phosphorus atom. The ³¹P NMR spectrum of Tris(4-methylphenyl)phosphine oxide in CDCl₃ shows a single resonance, indicating the presence of a single phosphorus environment. rsc.org The chemical shift is influenced by factors such as the nature of the substituents on the phosphorus atom and noncovalent interactions like hydrogen bonding. researchgate.netrsc.org For instance, the formation of hydrogen bonds with the P=O group typically leads to a downfield shift in the ³¹P NMR signal. researchgate.net In a study involving the photocatalytic oxidation of triarylphosphines, the resulting Tris(4-methylphenyl)phosphine oxide exhibited a ³¹P chemical shift of approximately 29.7 ppm in CDCl₃. rsc.org The study of hydrogen peroxide adducts of phosphine (B1218219) oxides has also provided insight into how noncovalent interactions affect the ³¹P chemical shift. researchgate.net
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. mdpi.com For Tris(4-methylphenyl)phosphine oxide, a key feature in the IR spectrum is the strong absorption band corresponding to the P=O stretching vibration. researchgate.net This band is sensitive to the electronic effects of the substituents on the phosphorus atom and to hydrogen bonding. researchgate.netrsc.org The IR spectra of related triarylphosphine oxides have been extensively studied to understand these effects. researchgate.net Raman spectroscopy provides complementary information, particularly for symmetric vibrations. mdpi.com
Table 3: Key Vibrational Frequencies for Related Phosphine Oxides
| Compound | Vibrational Mode | Frequency (cm⁻¹) | Reference |
| Triphenylphosphine (B44618) oxide | P=O Stretch | ~1190 | researchgate.net |
| Tris(4-methylphenyl)phosphine oxide adduct | P=O Stretch | Varies with H-bonding | researchgate.net |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. The exact mass of Tris(4-methylphenyl)phosphine oxide is 320.13300 Da. chemsrc.com Mass spectrometric analysis of this compound would show a molecular ion peak corresponding to this mass, confirming its molecular formula as C₂₁H₂₁OP. lookchem.com In some studies, byproducts such as tris(4-methylphenyl)phosphine oxide have been identified and quantified using techniques that couple chromatography with mass spectrometry. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-State Structural Determination
The precise three-dimensional arrangement of atoms in the crystalline form of Tris(4-methylphenyl)phosphine oxide provides fundamental insights into its intrinsic properties and intermolecular interactions.
X-ray Diffraction Analysis of Single Crystals
The definitive molecular structure of Tris(4-methylphenyl)phosphine oxide in the solid state has been established through single-crystal X-ray diffraction. researchgate.net Analysis of the crystallographic data, alongside that of related triarylphosphine oxides like triphenylphosphine oxide, tris(para-chlorophenyl)phosphine oxide, and tris(para-methoxyphenyl)phosphine oxide, offers a comparative understanding of its structural parameters. pacific.edu
The P=O bond distance is a critical parameter, and in triarylphosphine oxides, it exhibits substantial multiple-bond character. pacific.edu The mean P=O bond length in this class of compounds is approximately 1.48 Å, with a calculated bond order between 1.7 and 1.8. pacific.edu The geometry around the phosphorus atom is near-tetrahedral, with the mean C–P–C bond angle being approximately 106.5°. pacific.edu Studies indicate that para-substituents on the phenyl rings have a statistically insignificant effect on the P=O bond length itself, though they influence crystal packing. pacific.edu
Table 1: Comparative Structural Data of Selected Triarylphosphine Oxides pacific.edu
| Compound | Mean P=O Distance (Å) | Mean C–P Distance (Å) | Mean C–P–C Angle (°) |
|---|---|---|---|
| Tris(4-methylphenyl)phosphine Oxide | Data not explicitly isolated in source | ~1.80 | ~106.5 |
| Tris(4-chlorophenyl)phosphine Oxide | 1.481(6) | 1.806(2) | 106.5(1.1) |
Note: Data for Tris(4-methylphenyl)phosphine Oxide is presented as part of a collective analysis in the source, which provides the mean values for the class.
Conformational Analysis in the Solid State
In the crystalline state, Tris(4-methylphenyl)phosphine oxide adopts a specific, low-energy conformation dictated by a balance between intramolecular steric hindrance and optimizing intermolecular packing forces. The three 4-methylphenyl (p-tolyl) groups are arranged around the central phosphorus atom in a propeller-like fashion. This arrangement minimizes steric clash between the bulky aryl groups.
Computational Chemistry Approaches
Computational chemistry provides powerful tools to complement experimental data, offering a deeper understanding of the structural possibilities, electronic landscape, and interaction potential of Tris(4-methylphenyl)phosphine oxide.
Density Functional Theory (DFT) Calculations for Structural and Electronic Properties
Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the properties of phosphine oxides. kpfu.rumdpi.com DFT calculations are employed to optimize the molecular geometry, predict vibrational frequencies, and analyze the electronic structure. Functionals like B3PW91 have been successfully used to study the structure of organophosphorus compounds featuring a phosphorus-chalcogen double bond and aryl substituents. mdpi.com
These calculations can elucidate the nature of the P=O bond, corroborating experimental findings of its high double-bond character. pacific.edu Analysis of the frontier molecular orbitals (HOMO and LUMO) and charge distributions reveals the electronic landscape of the molecule. For instance, theoretical studies on related systems suggest the possibility of p,π conjugation between the phosphoryl group and the phenyl rings, which influences the electronic properties. mdpi.com
Theoretical Conformational Analysis and Energetic Landscapes
While the solid-state structure represents a single conformation, theoretical conformational analysis explores the full range of spatial arrangements accessible to the molecule. This is typically achieved by systematically rotating the molecule's fragments around single bonds (e.g., the P-C bonds) and calculating the energy of each resulting conformer using methods like DFT. mdpi.com
This process generates a potential energy surface, identifying various low-energy conformers (local minima) and the energy barriers (transition states) that separate them. For triarylphosphine oxides, this analysis reveals the energetic cost of rotating the tolyl groups and can predict the most stable conformers. Studies on isomers like tris(3-methylphenyl)phosphine and its chalcogenides have shown that these molecules exist as an equilibrium of different conformers (e.g., with gauche- and cis-arrangements) in solution. kpfu.ru A similar energetic landscape of stable rotamers is expected for Tris(4-methylphenyl)phosphine oxide.
Modeling of Solute-Solvent and Intermolecular Noncovalent Interactions
The interactions of Tris(4-methylphenyl)phosphine oxide with its environment are critical to its function as a ligand or in materials. The phosphoryl (P=O) group is a particularly potent interaction site. It is recognized as a strong proton acceptor, capable of forming two simultaneous hydrogen bonds. acs.orgresearchgate.net This "ambidextrous" hydrogen-bonding capability is a governing factor in its interactions with proton donors like water or alcohols. acs.org For example, phosphine oxides are known to form stable, bifurcated hydrogen bonds with molecules like hydrogen peroxide. researchgate.net
Computational models are used to simulate these complex interactions. The effect of a solvent can be modeled implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules. A more advanced approach, termed "Adduct under Field" (AuF), involves applying a fictitious external electric field to a molecular system during quantum chemical calculations. mdpi.comdntb.gov.ua This electric field simulates the pressure on the electron density of the solute caused by the macroscopic electric field of the solvent and multiple weak solute-solvent interactions, allowing for the modeling of geometric and spectral changes that occur in solution. mdpi.comdntb.gov.ua
Reactivity and Mechanistic Investigations of Tris 4 Methylphenyl Phosphine Oxide
Interactions with Peroxides and Peroxy Compounds
Tris(4-methylphenyl)phosphine oxide exhibits significant interactions with peroxides, primarily through the formation of stable adducts. These interactions are driven by the strong hydrogen bond accepting character of the phosphoryl oxygen.
Tris(4-methylphenyl)phosphine oxide readily forms adducts with hydrogen peroxide. One such adduct, denoted as (p-Tol3PO·H2O2)2, has been synthesized and extensively characterized. The formation of this and similar adducts can be achieved by reacting the corresponding phosphine (B1218219) with aqueous hydrogen peroxide nih.govrsc.org.
The characterization of these adducts has been accomplished through various analytical techniques:
Single Crystal X-ray Diffraction: This has been instrumental in determining the solid-state structure of the adducts, revealing the nature of the hydrogen bonding network. For instance, the crystal structure of (p-Tol3PO·H2O2)2 has been determined and analyzed nih.govnih.gov.
Spectroscopic Methods:
Infrared (IR) and Raman Spectroscopy: These techniques confirm the presence of hydrogen-bonded hydrogen peroxide within the adducts. Specifically, the ν(O-O) stretching bands in the Raman spectra are indicative of this interaction nih.govrsc.org.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR data show chemical shifts that are consistent with strong hydrogen bonding to the phosphoryl group. Furthermore, due to their high solubility in organic solvents, 17O NMR spectra have been recorded, providing well-resolved signals for both the P=O and O-O groups nih.govrsc.org. Diffusion Ordered Spectroscopy (DOSY) NMR experiments have also been used to investigate the monomeric versus dimeric nature of these adducts in solution nih.govrsc.org.
The synthesis of these adducts is straightforward, often involving the combination of a dichloromethane solution of the phosphine with aqueous hydrogen peroxide rsc.org.
The phosphoryl oxygen in tris(4-methylphenyl)phosphine oxide acts as a potent electron pair donor, enabling it to form strong hydrogen bonds with hydrogen peroxide molecules nih.govresearchgate.net. This interaction is a key factor in the formation and stability of the resulting adducts. The strength of this hydrogen bonding is evidenced by the changes observed in the IR and 31P NMR spectra upon adduct formation nih.govrsc.org. The ability of phosphine oxides in general to form hydrogen bonds with various OH-containing molecules is well-documented, and this behavior is central to their interaction with peroxides researchgate.net.
The formation of crystalline adducts with phosphine oxides like tris(4-methylphenyl)phosphine oxide serves as a mechanism to stabilize reactive oxygen species such as hydrogen peroxide researchgate.net. By sequestering the H2O2 molecules within a hydrogen-bonded crystal lattice, their decomposition is hindered. The stability of these adducts has been probed in solution at elevated temperatures. For example, the decomposition of the (p-Tol3PO·H2O2)2 adduct at 105 °C occurs in two steps with the loss of active oxygen atoms nih.gov. This suggests a stepwise release of the stabilized hydrogen peroxide, highlighting the role of the phosphine oxide in modulating its reactivity.
Reduction Chemistry of the Phosphoryl Group
The reduction of the stable phosphoryl (P=O) bond in tris(4-methylphenyl)phosphine oxide to the corresponding tertiary phosphine, tris(4-methylphenyl)phosphine, is a synthetically important transformation. Both metal-catalyzed and metal-free methods have been developed to achieve this.
Various metal catalysts have been employed to facilitate the reduction of phosphine oxides. While a broad range of metal-based systems exist for phosphine oxide reduction in general, specific examples detailing the reduction of tris(4-methylphenyl)phosphine oxide are illustrative of these pathways. For instance, titanium(IV) isopropoxide (Ti(OiPr)4) has been used as a catalyst in conjunction with hydrosilanes like tetramethyldisiloxane (TMDS) for the efficient reduction of various tertiary phosphine oxides organic-chemistry.orgresearchgate.net. Copper complexes have also been shown to catalyze the selective reduction of phosphine oxides with TMDS organic-chemistry.org. These metal catalysts typically work by activating the P=O bond, making it more susceptible to nucleophilic attack by the hydride source.
Table 1: Selected Metal-Catalyzed Reduction Methods for Tertiary Phosphine Oxides
| Catalyst System | Hydride Source | Substrate Scope | Reference |
| Ti(OiPr)4 | TMDS | Triaryl, trialkyl, and diphosphine oxides | organic-chemistry.orgresearchgate.net |
| Copper Complexes | TMDS | General tertiary phosphine oxides | organic-chemistry.org |
| LiAlH4 / CeCl3 | - | General tertiary phosphine oxides | researchgate.net |
| AlH3 | - | General tertiary phosphine oxides | researchgate.net |
Increasingly, metal-free reduction methods are being favored due to their lower cost and reduced environmental impact. Hydrosilanes are prominent reagents in this context.
Trichlorosilane (HSiCl3): This is a widely used reagent, often in the presence of an amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA), for the reduction of phosphine oxides to phosphines rsc.org.
Polymethylhydrosiloxane (PMHS): This inexpensive and environmentally benign silicone industry byproduct has been successfully used as a stoichiometric reducing agent for phosphine oxides mdpi.comcnr.it. The reaction typically requires elevated temperatures (200–250 °C) but can achieve good conversions and selectivities mdpi.com.
Other Silane-Based Systems: A notable metal-free method involves the use of inexpensive silanes in the presence of catalytic amounts of specific phosphoric acid esters. This approach is highly chemoselective, tolerating a variety of functional groups such as ketones, aldehydes, and esters organic-chemistry.org.
The mechanism of these reductions often involves the formation of a silylated phosphonium (B103445) intermediate, which then undergoes deoxygenation.
Table 2: Comparison of Metal-Free Reduction Conditions for Phosphine Oxides
| Reagent System | Conditions | Advantages | Reference |
| HSiCl3 / Amine Base | Varies, can be mild | Widely applicable | rsc.org |
| PMHS | 200–250 °C | Inexpensive, waste product reductant | mdpi.comcnr.it |
| Phenylsilane / Diaryl Phosphoric Acid (catalyst) | Mild conditions | High chemoselectivity, tolerates various functional groups | organic-chemistry.org |
| Oxalyl Chloride / Hexachlorodisilane | Mild conditions | Clean reaction, high purity of phosphine product | nih.gov |
These reduction strategies provide versatile and efficient routes to regenerate valuable tertiary phosphines from their corresponding oxides.
Mechanistic Studies of Phosphine Oxide Reduction
The reduction of the highly stable phosphoryl (P=O) bond in tertiary phosphine oxides to the corresponding phosphines is a challenging yet crucial transformation for "closing the phosphorus cycle," especially in industrial applications where phosphine oxides are generated as byproducts. acs.orgnih.gov Various mechanistic pathways have been elucidated for this process.
One prominent metal-free approach involves the activation of the phosphine oxide with an agent like oxalyl chloride to form a more reactive intermediate, such as a chlorophosphonium salt (CPS). This intermediate is then reduced by a reagent like hexachlorodisilane. acs.orgnih.gov Mechanistic studies and computational calculations support a pathway where the rate-limiting step is the attack of a dissociated chloride anion from the CPS intermediate at the silicon atom of the disilane. acs.orgnih.gov This method avoids harsh reaction conditions and the use of metal catalysts. acs.org
Another metal-free reduction strategy employs hydrosilanes in the presence of catalytic amounts of specific phosphoric acid esters. organic-chemistry.org This chemoselective method is notable for its tolerance of various functional groups, including ketones, aldehydes, and esters. Mechanistic investigations suggest that the reaction proceeds through the formation of a phosphoric silyl ester, which acts as the active species to facilitate an intramolecular deoxygenation of the phosphine oxide. organic-chemistry.org
Furthermore, the reduction of tertiary phosphine oxides has been studied using systems like titanium(IV) isopropoxide (Ti(OiPr)4) with hydrosiloxanes. Electron spin resonance (ESR) spectra of the reaction mixture have provided evidence for a single electron transfer (SET) mechanism underlying this transformation. researchgate.netacs.org
Reactivity Involving P-C Bond Cleavage
While the P-C bond in triarylphosphine oxides is generally robust, cleavage can be induced under specific conditions, opening pathways to novel molecular structures. The dearylation of triarylphosphine oxides has been achieved using a sodium hydride-iodide composite. ntu.edu.sg Competition experiments within this system have shown that the cleavage of the C(sp²)-P bond occurs preferentially at the most electron-deficient aryl group. ntu.edu.sg
In other systems, such as iridium(I) secondary phosphine oxide complexes, P-aryl bond cleavage has been observed under basic conditions, leading to the formation of P-coordinated phosphinate complexes. acs.org The mechanism of P-C bond cleavage in tertiary phosphines by alkali metals like lithium has been found to involve a thermodynamic equilibrium between radicals and anions formed by the cleavage of P-C(aryl) and P-C(alkyl) bonds. nih.gov
Additionally, the condensation of certain phosphine oxides, like tris(hydroxymethyl)phosphine (B1196123) oxide (THPO), with phenols can proceed via the cleavage of a P-C bond, liberating formaldehyde in the process. researchgate.net These reactions highlight that P-C bond scission, while often challenging, can be a synthetically useful transformation. rsc.org
Stereochemical Aspects in Phosphine Oxide Transformations
The phosphorus atom in phosphine oxides can be a stereocenter, leading to the existence of chiral, or P-stereogenic, compounds. The synthesis and transformation of these chiral molecules are critical for their application in asymmetric catalysis. nih.govnsf.gov
Enantioseparation Methodologies for P-Stereogenic Phosphine Oxides
The preparation of enantiomerically pure P-stereogenic phosphine oxides is a significant challenge. nih.gov One of the primary methods for resolving racemic mixtures is classical resolution, which involves the formation and separation of crystalline diastereomeric complexes. nih.govacs.org Chiral resolving agents, such as TADDOL derivatives, have been successfully used for the optical resolution of P-stereogenic secondary phosphine oxides (SPOs), which are valuable precursors to chiral tertiary phosphine oxides. nih.govresearchgate.net
The success of this enantioseparation is highly dependent on the structure of the phosphine oxide. Research has shown that the position and nature of substituents on the aryl rings significantly influence the efficiency of the resolution. acs.org For instance, diaryl-SPOs with a methyl group at the 4-position of one phenyl ring, a structure related to Tris(4-methylphenyl)phosphine oxide, have been prepared in enantiopure form (99% enantiomeric excess) using this methodology. acs.org
Table 1: Enantioseparation Efficiency of Selected P-Stereogenic Secondary Phosphine Oxides with (R,R)-spiro-TADDOL
| Compound | Substituent on Second Aryl Ring | Enantiomeric Excess (ee) |
| 1a | 2-Methylphenyl | >95% |
| 1c | 4-Methylphenyl | 99% |
| 1d | 2-Trifluoromethylphenyl | 0% (No complex formed) |
| 1f | 4-Trifluoromethylphenyl | 99% |
| 1g | 2-Methoxyphenyl | Low |
Data sourced from studies on enantioseparation of various secondary phosphine oxides. acs.org
Other strategies for obtaining enantiopure phosphine oxides include the use of chiral auxiliaries that control the stereochemistry during synthesis, followed by stereospecific displacement. nsf.govnih.gov
Stereospecific Transformations to Other Organophosphorus Compounds
Once obtained in enantiopure form, P-stereogenic phosphine oxides can be converted into other valuable chiral organophosphorus compounds. nih.gov Secondary phosphine oxides are particularly useful as precursors in these transformations. nih.govresearchgate.net
Enantiopure SPOs can undergo stereospecific reactions such as the Michaelis–Becker, Hirao, and Pudovik reactions to yield P-stereogenic tertiary phosphine oxides with high optical purity. nih.govacs.orgresearchgate.net For example, the transformation of (S)-(2-methylphenyl)phenylphosphine oxide into various tertiary phosphine oxides has been shown to proceed with excellent enantiomeric excess (>95%). nih.govacs.org
It is important to note that reaction conditions can affect the stereochemical outcome. In some instances, such as the Hirao coupling performed at elevated temperatures, partial racemization of the starting material can lead to a reduction in the optical purity of the product. nih.govacs.org The reduction of P-stereogenic tertiary phosphine oxides to tertiary phosphines can also be stereospecific, proceeding with either retention or inversion of configuration at the phosphorus center, depending on the reducing agent and reaction conditions. rsc.org
Table 2: Stereospecific Transformations of (S)-(2-methylphenyl)-phenylphosphine oxide (98% ee)
| Reaction Type | Reagent | Product | Enantiomeric Excess (ee) of Product |
| Michaelis-Becker | Methyl Iodide | (S)-Methyl(2-methylphenyl)phenylphosphine oxide | 97% |
| Hirao Coupling | 1-Bromonaphthalene | (S)-(1-Naphthyl)(2-methylphenyl)phenylphosphine oxide | 88% |
| Pudovik Addition | Formaldehyde | (S)-Hydroxymethyl(2-methylphenyl)phenylphosphine oxide | 96% |
Data based on transformations of a model P-stereogenic secondary phosphine oxide. nih.govacs.org
Applications in Advanced Chemical Synthesis and Materials Science
Catalytic Roles as Ligands and Organocatalysts
Ligand Design for Transition Metal Catalysis
The adaptability of the bis(triazolyl)methane scaffold allows for the fine-tuning of steric and electronic properties, making it an excellent platform for ligand design in transition metal catalysis. csic.es These ligands can form stable complexes with numerous transition metals, influencing the reactivity and selectivity of the catalytic center.
The coordination of bis(azol-1-yl)methane-based ligands with palladium(II) and platinum(II) has been a subject of detailed study. For instance, bisphosphine ligands incorporating bis(azol-1-yl)methane platforms have shown varied coordination behaviors with these metals. rsc.org Specifically, bis(5-diphenylphosphino-1,2,4-triazol-1-yl)methane has been observed to coordinate with Pd(II) and Pt(II). rsc.orgresearchgate.net
In the case of palladium, the formation of a C–Pd bond in the ortho position of a benzyl (B1604629) substituent on the triazole ring has been confirmed through NMR studies, indicating a cyclometalation process. mdpi.com
With silver(I), bis(1,2,4-triazol-1-yl)methane (tz₂(CH₂)) forms one-dimensional coordination polymers. nih.gov In these structures, the tz₂(CH₂) ligands act as bridging groups rather than chelating agents, resulting in a four-coordinate silver atom. nih.gov Coordination polymers of silver(I) have also been reported with bis(1,2,3-triazol-1-yl)alkanes. mdpi.com Ligands with longer linkers, such as bis(1,2,3-benzotriazol-1-yl)butane and bis(1,2,3-benzotriazol-1-yl)hexane, form 2D coordination polymers with silver nitrate. researchgate.net
| Metal | Ligand Type | Coordination Mode | Resulting Structure |
| Palladium(II) | Bis(azol-1-yl)methane-based bisphosphines | κ²-P,N head-to-tail | Binuclear complexes rsc.org |
| Platinum(II) | Bis(azol-1-yl)methane-based bisphosphines | κ²-P,P | Mononuclear complexes rsc.org |
| Silver(I) | Bis(1,2,4-triazol-1-yl)methane | Bridging | 1D coordination polymer nih.gov |
| Silver(I) | Bis(benzotriazolyl)alkanes | Bridging | 2D coordination polymers researchgate.net |
The coordination chemistry of bis(triazolyl)methane extends to a variety of other metals, leading to complexes with interesting structural and photoluminescent properties.
Copper(I): Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a fundamental method for synthesizing 1,2,3-triazole rings, often involving copper-triazole intermediates. mdpi.comresearchgate.net A monophosphine Cu(I) complex with a bis(pyrazolyl)methane ligand has been synthesized and used as a catalyst for click reactions. researchgate.net Heteroleptic copper(II) metal-organic frameworks have been constructed using bistriazoles like 1,3-bis(1,2,4-triazol-4-yl)propane, which feature tetranuclear dihydroxo copper clusters. acs.org
Europium(III): Lanthanide(III) coordination polymers, including those with Europium(III), have been synthesized with bis(1,2,4-triazol-1-yl)methane as a linker. mdpi.com These complexes exhibit the characteristic sharp emission bands of the Eu(III) ion. mdpi.comresearchgate.netucj.org.ua The triazole-based ligands can create a low-symmetry environment around the Eu(III) ion, which influences its luminescence properties. researchgate.netucj.org.ua
Mercury(II): While the coordination chemistry of bis(triazolyl)methane with mercury(II) is less documented in the provided sources, related structures like bis(2-pyridylthio)methane have been used to synthesize complexes with various metals, suggesting the potential for triazole-based analogues. researchgate.net The versatile coordination of the bis(phenylselenolate) (Hg(SePh)₂) with Hg(SCN)₂ salt highlights mercury's ability to form clusters and coordination polymers. researchgate.net
Cadmium(II): A significant body of research exists on the coordination of bis(triazole) ligands with cadmium(II). mdpi.comrsc.org These combinations yield coordination polymers with diverse dimensionalities, from 1D chains to 3D networks. mdpi.comrsc.org For example, 1,2-bis(1,2,4-triazol-1-yl)ethane (bte) and 1,2-bis(1,2,4-triazol-4-yl)ethane (btre) react with cadmium(II) salts and various aromatic carboxylates to form nine different coordination polymers with varied structures and properties. rsc.org Depending on the specific triazole ligand and reaction conditions, cadmium(II) can form discrete binuclear complexes or extended coordination polymers. researchgate.netcolab.ws
| Metal | Ligand | Key Structural Feature | Reference |
| Copper(I) | Bis(pyrazolyl)methane | Monophosphine complex | researchgate.net |
| Europium(III) | Bis(1,2,4-triazol-1-yl)methane | 1D coordination polymer | mdpi.com |
| Cadmium(II) | 1,2-bis(1,2,4-triazol-1-yl)ethane | 1D to 3D coordination polymers | rsc.org |
| Cadmium(II) | Bis(1,2,3-benzotriazol-1-yl)propane | Binuclear complex or 1D polymer | researchgate.net |
Complexes derived from bis(triazolyl)methane ligands have demonstrated efficacy in several catalytic transformations.
Cross-Coupling Reactions: Palladium(II) complexes of bisphosphine ligands based on a bis(azol-1-yl)methane framework have shown excellent catalytic activity in the α-alkylation of acetophenone (B1666503) derivatives, a type of cross-coupling reaction. researchgate.net The copper-catalyzed azide-alkyne Huisgen 1,3-dipolar cycloaddition (CuAAC), a prominent click reaction, is a key application where triazole ligands play a direct role in the catalytic cycle. mdpi.com
Oxidation Reactions: Catalysts comprising 1,2,4-triazole (B32235) ligands and transition metals have been developed for the oxidation of hydrocarbons. google.com For instance, these catalysts can be used for the selective oxidation of methane (B114726) to methanol (B129727) under mild conditions. google.com The synthesis of bis(3-nitro-1H-1,2,4-triazol-5-yl)methane (BNTM) was achieved through the oxidation of the corresponding diamino compound using titanium superoxide. d-nb.info
Other Catalytic Reactions: Aluminum and zinc complexes with ligands derived from bis(1,2,3-triazol-1-yl)methane have been used as catalysts for the ring-opening polymerization of cyclohexene (B86901) oxide. csic.esuclm.esnih.gov Depending on the metal used, these catalysts can selectively produce polyether (with aluminum) or polycarbonate (with zinc) materials. csic.esuclm.esnih.gov Copper and zinc complexes of triazole-bispidine ligands have been shown to catalyze the Henry reaction. mdpi.com
Organocatalytic Applications in Organic Synthesis
The field of organocatalysis, which uses small organic molecules as catalysts, has seen contributions from triazole-based structures. While the primary role of bis(triazolyl)methanes is as ligands, the triazole motif itself is central to many synthetic strategies. The synthesis of 1,2,3-triazoles can be achieved using organocatalysts, highlighting the interplay between these fields. acs.org The inherent properties of the triazole ring, such as its ability to act as an electron donor, suggest potential for the development of bis(triazolyl)methane derivatives as direct organocatalysts for various organic transformations. mdpi.com
Function as External Electron Donors in Polymerization Catalysis
In the field of olefin polymerization using Ziegler-Natta catalysts, external electron donors are crucial additives that control the stereoregularity and molecular weight of the resulting polymer. googleapis.comdiva-portal.org They achieve this by interacting with the catalyst's active sites, converting non-stereospecific sites to stereospecific ones or poisoning the non-stereospecific sites. googleapis.comresearchgate.net
While alkoxy silanes are common external donors, there is ongoing research into new compounds for this role. googleapis.comdiva-portal.org The electron-donating capability of the nitrogen atoms in the triazole rings makes bis(triazolyl)methane derivatives potential candidates for use as external electron donors. mdpi.com Their interaction with the Ziegler-Natta catalyst could influence the isospecificity of the produced polypropylene (B1209903), similar to how established donors function. diva-portal.org The modification of catalyst reactivity by electron donors is a key strategy for tailoring polymer properties. diva-portal.org
Integration into Advanced Materials and Polymer Chemistry
The unique molecular architecture of 9,9-Bis(4-hydroxyphenyl)fluorene (B116638), characterized by its bulky, rigid fluorene (B118485) moiety, makes it a valuable component in the formulation of advanced materials with superior properties. Its incorporation into polymer chains significantly enhances thermal stability, mechanical strength, and optical clarity, leading to its widespread use in high-performance applications. evitachem.comacs.org
Role as Crosslinkers and Chain-Extenders in Polymer Synthesis
In polymer synthesis, 9,9-Bis(4-hydroxyphenyl)fluorene functions effectively as both a crosslinker and a chain-extender. Its two reactive hydroxyl groups can participate in polymerization reactions, such as in the formation of polyesters and polycarbonates. epo.org For instance, it is a key monomer in the synthesis of polyarylates, which are high-performance polyesters with exceptional thermal resistance and optical properties. epo.org
The rigid fluorene structure, when incorporated into a polymer backbone, restricts chain mobility, thereby increasing the glass transition temperature (Tg) and enhancing the dimensional stability of the resulting polymer. evitachem.com In the synthesis of poly(arylene ether ketone)s (PAEKs), for example, 9,9-Bis(4-hydroxyphenyl)fluorene is copolymerized with other monomers to create cross-linkable polymers with improved thermal stability and solvent resistance after curing. plaschina.com.cn The cross-linking process, often initiated by heat, results in a robust three-dimensional network structure. plaschina.com.cn
The table below summarizes the effect of incorporating 9,9-Bis(4-hydroxyphenyl)fluorene on the thermal properties of selected polymers.
| Polymer System | Role of 9,9-Bis(4-hydroxyphenyl)fluorene | Resulting Properties |
| Poly(arylene ether ketone)s (PAEKs) | Cross-linkable comonomer | Increased thermal stability and solvent resistance. plaschina.com.cn |
| Epoxy Resins | Curing agent/modifier | Enhanced thermal and mechanical properties. evitachem.com |
| Polycarbonates | Monomer | High glass transition temperature and optical clarity. epo.orgfaa.gov |
Development of Flame-Retardant Polymeric Composites
The inherent thermal stability of the fluorene moiety in 9,9-Bis(4-hydroxyphenyl)fluorene contributes to its effectiveness in developing flame-retardant polymeric composites. pmarketresearch.compmarketresearch.com When exposed to high temperatures, the fluorene structure promotes the formation of a stable char layer, which acts as a barrier, inhibiting the release of flammable gases and slowing down the combustion process. evitachem.com
Research has demonstrated that incorporating 9,9-Bis(4-hydroxyphenyl)fluorene into polymers like polypropylene, often in synergy with other flame retardants such as ammonium (B1175870) polyphosphate (APP), significantly enhances their fire safety. researchgate.net For instance, a composite of polypropylene with a flame retardant system containing 9,9-Bis(4-hydroxyphenyl)fluorene and APP exhibited a limiting oxygen index (LOI) as high as 31.0% and a significant reduction in the peak heat release rate (pHRR). researchgate.net
The table below presents data on the flame-retardant properties of polypropylene composites incorporating 9,9-Bis(4-hydroxyphenyl)fluorene-based flame retardants.
| Material | Peak Heat Release Rate (pHRR) (kW m⁻²) | Char Residue at 650 °C (mass%) | Limiting Oxygen Index (LOI) (%) |
| Pure Polypropylene (PP) | 783 | 0.02 | Not available |
| PP with FRs/APP (3:2) | 110 (85% reduction) | 15.85 | 31.0 |
Data sourced from a study on phosphorus-based flame retardants containing 9,9-bis(4-hydroxyphenyl)fluorene. researchgate.net
Fabrication of Semiconducting Nanofibers
The fluorene core of 9,9-Bis(4-hydroxyphenyl)fluorene is a well-known building block for organic semiconducting materials due to its efficient charge transport properties. This has led to its use in the fabrication of semiconducting nanofibers. For example, polymers derived from 9,9-bis(4-hydroxyphenylfluorene) have been blended with other semiconducting polymers like Poly(3-hexylthiophene) to create nanofibers for potential use in electronic devices. researchgate.net The fluorene unit's rigid and planar structure facilitates π-π stacking, which is crucial for charge mobility along the polymer chains.
Design of Electrophosphorescent Polymers
In the field of organic light-emitting diodes (OLEDs), 9,9-Bis(4-hydroxyphenyl)fluorene derivatives are utilized in the design of electrophosphorescent polymers. These polymers are engineered to emit light from their triplet excited states, which can lead to higher device efficiencies. By incorporating electron-withdrawing or electron-donating groups into the fluorene backbone, the electronic properties of the resulting polymers can be fine-tuned to achieve emission in specific regions of the visible spectrum, including deep-blue. researchgate.net For instance, copolymers of fluorene have been synthesized to achieve high-efficiency deep-blue electroluminescence with low turn-on voltages in PLED devices. researchgate.net
Construction of Metal-Organic Frameworks (MOFs)
9,9-Bis(4-hydroxyphenyl)fluorene and its derivatives serve as organic linkers in the construction of metal-organic frameworks (MOFs). x-mol.net MOFs are a class of porous materials with a crystalline structure composed of metal ions or clusters coordinated to organic ligands. The rigid and well-defined geometry of the fluorene-based ligands allows for the predictable assembly of porous structures with high surface areas. These MOFs have potential applications in gas storage, separation, and catalysis. For example, a gallium-based MOF has been synthesized that demonstrates selective and sensitive detection of bisphenol compounds. dphen1.com
Supramolecular Chemistry and Self-Assembly
The rigid, aromatic structure of 9,9-Bis(4-hydroxyphenyl)fluorene makes it an excellent building block in supramolecular chemistry and self-assembly. Its ability to form non-covalent interactions, such as hydrogen bonding and π-π stacking, drives the spontaneous organization of molecules into well-defined, higher-order structures. capes.gov.br
Dendrimers, which are highly branched, tree-like molecules, have been synthesized using a 9,9-bis(4-hydroxyphenyl)fluorene core. capes.gov.br These dendrimers can be functionalized to create specific recognition sites for guest molecules. Furthermore, the self-assembly of alternating copolymers containing 9,9-bis(4-glycidyloxyphenyl)fluorene has been utilized to create porous hollow carbon spheres through a template-free approach, highlighting the role of this compound in generating complex, functional nanostructures. researchgate.net
Environmental Fate and Analytical Methodologies in Environmental Contexts
Biodegradation Studies
Biodegradation is a key process in the environmental degradation of organic substances. For basic zinc octoate, the degradation of the octanoate (B1194180) component is of primary interest.
Under aerobic conditions, the organic component of zinc octoate, the octanoate, is expected to undergo rapid biodegradation. Studies on analogous substances provide strong evidence for this pathway. A safety data sheet for a zinc octoate product indicates that it is readily biodegradable, showing 99% degradation in 28 days under aerobic conditions, following the OECD Test Guideline 301E. palmerholland.com
The aerobic degradation of straight-chain fatty acids like octanoic acid typically proceeds via the β-oxidation pathway. This metabolic process involves the sequential shortening of the fatty acid chain by two carbon atoms per cycle. The process is initiated by the activation of the fatty acid to its corresponding acyl-CoA derivative. This is followed by a series of four enzymatic reactions:
Dehydrogenation by acyl-CoA dehydrogenase, forming a double bond between the α and β carbons.
Hydration of the double bond by enoyl-CoA hydratase to form a hydroxyl group on the β-carbon.
Oxidation of the hydroxyl group to a keto group by hydroxyacyl-CoA dehydrogenase.
Thiolytic cleavage by thiolase, which splits off a molecule of acetyl-CoA and leaves a fatty acyl-CoA molecule that is two carbons shorter.
This cycle repeats until the entire fatty acid chain is converted into acetyl-CoA units. The acetyl-CoA then enters the citric acid cycle (Krebs cycle), where it is completely oxidized to carbon dioxide (CO2) and water (H2O), generating energy for the microorganisms. frontiersin.org Given the simple aliphatic structure of octanoic acid, the formation of persistent or toxic intermediate metabolites is not anticipated. reading.ac.uk
Table 1: Aerobic Biodegradability of Zinc Octoate
| Test Guideline | Inoculum | Exposure Time | Result | Biodegradation |
|---|---|---|---|---|
| OECD Test Guideline 301E | Activated sludge | 28 days | Readily biodegradable | 99% |
Data sourced from a safety data sheet for ZINC OCTOATE L 230. palmerholland.com
Under anaerobic conditions, such as those found in some sediments and water-logged soils, the biodegradation of organic compounds follows different metabolic routes. For fatty acids like octanoate, anaerobic degradation is also a viable pathway, ultimately leading to the formation of methane (B114726) (CH4) and carbon dioxide (CO2). reading.ac.ukajrconline.org
The anaerobic degradation process is a multi-step process involving several groups of microorganisms:
Hydrolysis and Fermentation: Complex organic matter is broken down into simpler compounds like fatty acids, alcohols, and hydrogen by fermentative bacteria. In the case of zinc octoate, the octanoate is available for this step.
Acetogenesis: The products of fermentation are further converted by acetogenic bacteria into acetic acid, hydrogen, and carbon dioxide.
Methanogenesis: Methanogenic archaea utilize the products of acetogenesis to produce methane. This can occur via two main pathways: the conversion of acetic acid to methane and carbon dioxide, or the reduction of carbon dioxide with hydrogen to form methane.
Environmental Mobility and Sorption Characteristics
The movement of basic zinc octoate in the environment will be determined by the fate of its constituent parts: the octanoate anion and the zinc cation. Upon release into an aqueous environment, it is likely to dissociate.
The mobility of the octanoate portion is influenced by its partitioning behavior. The logarithm of the octanol-water partition coefficient (log Pow) for zinc octoate is reported to be greater than 5.7, indicating a high affinity for organic matter and low water solubility. palmerholland.com This suggests that the octanoate will tend to adsorb strongly to the organic fraction of soils and sediments, limiting its mobility in the aqueous phase. vanderbiltchemicals.comfrontiersin.org Carboxylates can also interact with mineral surfaces in soil. researchgate.net
The zinc cation's mobility is highly dependent on soil properties, particularly pH and cation exchange capacity (CEC). who.intinchem.orginternationalscholarsjournals.com
Soil pH: Zinc becomes more soluble and mobile in acidic soils (low pH). internationalscholarsjournals.com As pH increases, zinc tends to precipitate as zinc hydroxide (B78521) or carbonate, or adsorb more strongly to soil particles, thereby reducing its mobility. who.intinternationalscholarsjournals.com
Cation Exchange Capacity (CEC): Soils with higher CEC, typically those rich in clay and organic matter, have more negatively charged sites available to bind the Zn2+ cation, which reduces its leaching potential. frontiersin.orgwho.int
Organic Matter: Soil organic matter can form stable complexes with zinc, which can either increase or decrease its mobility depending on whether the organic matter is soluble or solid-phase. researchgate.net
Mineral Surfaces: Zinc can be adsorbed onto the surfaces of clay minerals and iron or manganese oxides. internationalscholarsjournals.comresearchgate.net
Studies on various organic zinc complexes have shown that the nature of the organic ligand significantly influences zinc's mobility. For instance, strong chelating agents like EDTA can increase zinc's mobility and leaching, whereas other organic complexes result in limited migration. nih.gov Given the rapid biodegradation of octanoate, the long-term mobility of the zinc will likely be governed by the general soil properties mentioned above rather than its initial association with the octanoate.
Table 2: Factors Influencing Zinc Mobility in Soil
| Soil Parameter | Effect on Zinc Mobility | Rationale |
|---|---|---|
| pH | Decreases with increasing pH | Precipitation as hydroxides/carbonates; increased sorption to negatively charged sites. who.intinternationalscholarsjournals.com |
| Organic Carbon | Generally decreases | Increased adsorption and complexation with solid-phase organic matter. frontiersin.orgresearchgate.net |
| Clay Content | Generally decreases | Higher Cation Exchange Capacity (CEC) leads to stronger retention of Zn2+. frontiersin.org |
| Presence of Oxides | Decreases | Adsorption onto iron and manganese oxide surfaces. internationalscholarsjournals.com |
Future Research Directions and Translational Perspectives
Innovations in Green Synthetic Chemistry for Tris(4-methylphenyl)phosphine Oxide
The development of environmentally benign synthetic methods is a cornerstone of modern chemistry. For Tris(4-methylphenyl)phosphine oxide, future research is geared towards greener and more efficient production pathways. Traditional synthesis often involves the oxidation of the corresponding phosphine (B1218219), tris(4-methylphenyl)phosphine. chemblink.com Innovations are focused on cleaner oxidation agents and processes.
One promising avenue is the use of photocatalytic oxygen transfer. chemrxiv.org This method utilizes a photocatalyst, such as silver-doped titanium dioxide (Ag@TiO2), to activate nitrous oxide (N2O) for the controlled oxidation of phosphines under mild conditions, including room temperature and standard atmospheric pressure. chemrxiv.org This approach represents a significant advancement in the valorization of N2O as an oxygen transfer agent. chemrxiv.org
Another area of innovation lies in the direct synthesis from elemental phosphorus. The Trofimov-Gusarova reaction, which involves the reaction of methylstyrenes with red phosphorus in a superbasic system like KOH/DMSO, offers a direct route to tertiary phosphine oxides. researchgate.net Further development of this method, particularly using microwave irradiation to reduce reaction times, presents a more atom-economical and sustainable alternative to traditional multi-step syntheses. researchgate.net
Future research will likely focus on refining these methods to improve yields, reduce the use of hazardous solvents, and lower energy consumption, making the production of Tris(4-methylphenyl)phosphine oxide more sustainable.
Exploration of Novel Catalytic Systems and Reaction Discoveries
While phosphine oxides were historically considered poor ligands for catalysis due to the lack of lone-pair electrons on the phosphorus atom, recent discoveries have challenged this notion. google.com Tris(4-methylphenyl)phosphine oxide and its derivatives are now being explored for their potential in various catalytic systems. lookchem.com
One area of active research is their use in transition metal-catalyzed cross-coupling reactions. google.com Complexes of phosphine oxides with transition metals like palladium and nickel have shown promise in producing biaryls and arylamines. google.com These reactions are fundamental in the synthesis of pharmaceuticals, advanced materials, and liquid polymers. google.com
Furthermore, the related compound, tris(p-tolyl)phosphine, is a well-established ligand in numerous catalytic processes, including Suzuki-Miyaura, Heck, and Sonogashira coupling reactions. vulcanchem.comchemimpex.com The insights gained from these systems can inform the development of novel catalytic applications for Tris(4-methylphenyl)phosphine oxide, potentially as a pre-ligand or an in-situ generated ligand. The reduction of the phosphine oxide to the corresponding phosphine is a key transformation in this context, and milder reduction methods are continuously being developed. lookchem.comacs.org
Future explorations will likely involve screening Tris(4-methylphenyl)phosphine oxide in a wider range of catalytic transformations and elucidating the mechanisms by which it influences catalytic activity and selectivity.
Rational Design of Next-Generation Functional Materials
Tris(4-methylphenyl)phosphine oxide serves as a valuable building block in the rational design of advanced functional materials with specific optical, electronic, or thermal properties. lookchem.comchemimpex.com Its rigid, propeller-like three-dimensional structure and the presence of the polar phosphine oxide group make it an attractive component for various material applications.
A significant area of application is in organic light-emitting diodes (OLEDs). chemblink.comgoogle.comgoogle.com Phosphine oxide-based compounds are utilized as host materials in the emissive layer or as components of the electron transport layer in OLEDs. google.comgoogle.com Their high thermal stability and ability to influence charge transport properties are crucial for the performance and longevity of these devices. acs.org For instance, phosphine oxide moieties have been incorporated into spiro-ambipolar host materials to create a well-separated highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which is beneficial for OLED efficiency. acs.org
Beyond OLEDs, Tris(4-methylphenyl)phosphine oxide and its derivatives are being investigated for the fabrication of semiconducting nanofibers and as stabilizers for metal nanoparticles. chemblink.comresearchgate.net The phosphine oxide group can coordinate to metal surfaces, preventing aggregation and enabling the creation of stable nanoparticles for applications in catalysis and electronics. chemblink.com
Future research will focus on the synthesis of novel polymers and hybrid materials incorporating the Tris(4-methylphenyl)phosphine oxide scaffold to fine-tune their properties for specific applications, such as flame retardants, high-performance polymers, and advanced optical materials. chemblink.comresearchgate.net
Interdisciplinary Investigations into Molecular Interactions within Biological Systems
The interactions of organophosphorus compounds with biological systems are a rich area of interdisciplinary research. While not a therapeutic agent itself, the structural motifs present in Tris(4-methylphenyl)phosphine oxide are found in various biologically active molecules.
For example, metal complexes containing tolyl-substituted phosphine ligands, which are closely related to Tris(4-methylphenyl)phosphine oxide, have demonstrated a range of biological activities. researchgate.net Palladium, platinum, and silver complexes with such ligands have exhibited antitumor properties, while mercury(II), silver(I), and cadmium(II) compounds have shown antibacterial activity. researchgate.net Silver(I) complexes have also been reported as anti-inflammatory agents. researchgate.net
The phosphine oxide group itself is known to form hydrogen bonds with biomolecules, which can be a crucial factor in the mechanism of action of drugs. researchgate.net Understanding the molecular interactions of Tris(4-methylphenyl)phosphine oxide with biological targets such as proteins and nucleic acids can provide valuable insights for the rational design of new therapeutic agents.
Future research in this area will likely involve a combination of experimental techniques, such as X-ray crystallography and NMR spectroscopy, along with computational modeling to elucidate the specific interactions between Tris(4-methylphenyl)phosphine oxide and its derivatives with biological macromolecules. This knowledge could be leveraged in drug discovery programs to design more potent and selective drugs.
Advancements in Theoretical and Computational Chemistry for Predictive Modeling
Theoretical and computational chemistry provides powerful tools for understanding and predicting the properties and reactivity of molecules like Tris(4-methylphenyl)phosphine oxide. Density Functional Theory (DFT) calculations, for instance, are widely used to investigate the electronic structure, conformational preferences, and reaction mechanisms of organophosphorus compounds. nih.govresearchgate.net
For Tris(4-methylphenyl)phosphine oxide, computational studies can be employed to:
Predict Conformational Behavior: Elucidate the most stable conformations of the molecule and the energy barriers for rotation of the tolyl groups. researchgate.net
Model Reaction Pathways: Investigate the mechanisms of its synthesis and its role in catalytic cycles, including the energetics of intermediate and transition states. lookchem.com
Simulate Spectroscopic Properties: Calculate NMR, IR, and other spectroscopic data to aid in the characterization of the molecule and its derivatives.
Design Novel Materials: Predict the electronic and optical properties of new materials incorporating the Tris(4-methylphenyl)phosphine oxide scaffold, guiding experimental efforts towards the most promising candidates for applications in electronics and photonics. acs.org
Recent studies have utilized DFT to understand the inversion barriers of related phosphines and to explore the mechanism of phosphine oxide reduction. liverpool.ac.uknii.ac.jp As computational methods continue to advance in accuracy and efficiency, they will play an increasingly important role in guiding the future research and development of Tris(4-methylphenyl)phosphine oxide and its applications.
| Property | Value | Source |
| Molecular Formula | C21H21OP | lookchem.comguidechem.com |
| Molecular Weight | 320.37 g/mol | labproinc.comscbt.com |
| Appearance | White to Almost white powder to crystal | guidechem.comlabscoop.com |
| Melting Point | 145 °C | lookchem.comlabproinc.com |
| Boiling Point | 490 °C at 760 mmHg | lookchem.com |
| Density | 1.12 g/cm³ | lookchem.com |
| Flash Point | 250.2 °C | lookchem.com |
| CAS Number | 797-70-6 | lookchem.comscbt.com |
Q & A
Q. How can interdisciplinary approaches (e.g., bioinformatics, materials science) enhance the study of this compound?
- Methodological Answer : Integrate cheminformatics tools (e.g., molecular docking) to predict biological targets. Collaborate with materials scientists to explore applications in catalysis or nanotechnology. Publish interdisciplinary datasets in repositories like Dryad or Figshare .
Ethical and Reporting Standards
Q. What ethical guidelines apply to studies involving hazardous derivatives of this compound?
- Methodological Answer : Follow institutional biosafety protocols (e.g., NIH Guidelines). Disclose hazard classifications (GHS) in manuscripts. Include risk assessments and mitigation strategies in supplementary materials .
Q. How should negative or inconclusive results related to this compound be reported to avoid publication bias?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
